2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

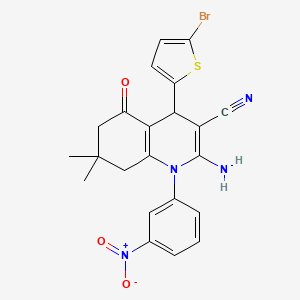

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic framework fused with a nitrile group. Its structure includes a 5-bromothiophen-2-yl substituent at position 4, a 3-nitrophenyl group at position 1, and geminal dimethyl groups at position 6. These functional groups contribute to its electronic and steric properties, making it a candidate for pharmaceutical and materials research.

Properties

CAS No. |

311315-59-0 |

|---|---|

Molecular Formula |

C22H19BrN4O3S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19BrN4O3S/c1-22(2)9-15-20(16(28)10-22)19(17-6-7-18(23)31-17)14(11-24)21(25)26(15)12-4-3-5-13(8-12)27(29)30/h3-8,19H,9-10,25H2,1-2H3 |

InChI Key |

HNXWDXAUFDYQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with 3-nitrobenzaldehyde, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 1, 4, and 7 of the hexahydroquinoline core. A comparative analysis is provided below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl group in the target compound enhances polarity compared to analogs with chlorophenyl or alkyl groups .

- Thiophene Modifications : Replacing 5-bromothiophen-2-yl with 5-ethylthiophen-2-yl (CAS 441783-61-5) reduces steric bulk but diminishes halogen-mediated intermolecular interactions (e.g., halogen bonding) .

- Dimethyl vs. / CAS 339336-48-0) .

Physicochemical Properties

Crystallographic data from analogs reveal trends in molecular geometry:

- Bond Lengths: The C–Br bond in the 5-bromothiophene group (target compound) is ~1.89 Å, typical for aryl bromides, compared to C–S bonds (~1.70 Å) in non-halogenated thiophene analogs .

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation in analogs with bulky substituents (e.g., 7,7-dimethyl), while unsubstituted derivatives favor chair conformations .

Biological Activity

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a hexahydroquinoline core with various functional groups, notably a bromothiophene moiety and a nitrophenyl group. The compound's molecular formula is C22H19BrN4O3S, and it has a molecular weight of approximately 499.4 g/mol.

Biological Activity

Research indicates that this compound exhibits notable anticancer properties . The mechanisms of action may involve:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It may induce programmed cell death in cancer cells through modulation of critical cellular pathways.

- Membrane Disruption : There is evidence suggesting that it disrupts bacterial cell membranes, contributing to its antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances reactivity and may improve interactions with biological targets compared to similar compounds without bromination.

Comparison with Similar Compounds

| Compound Name | Key Differences | Potential Impact on Activity |

|---|---|---|

| 2-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Lacks bromine atom | May exhibit reduced reactivity and biological activity |

| 2-Amino-4-(5-chlorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Contains chlorine instead of bromine | Altered chemical properties compared to the brominated version |

| 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Different substitution pattern | Variations in reactivity and potential biological effects |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch reaction , which combines an aldehyde, a β-ketoester, and ammonium acetate under reflux conditions in solvents like ethanol at temperatures between 80–100°C.

Case Studies and Research Findings

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

- Cell Line Testing : In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell growth.

- Mechanistic Studies : Further investigations suggested that the compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antimicrobial Activity : The compound also exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. It showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.